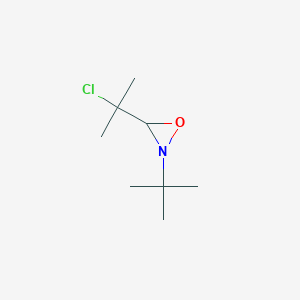
9H-Fluoren-2-YL undec-10-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Fluoren-2-YL undec-10-enoate is an organic compound that features a fluorene moiety attached to an undecenoate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluoren-2-YL undec-10-enoate typically involves the esterification of 9H-fluoren-2-ol with undec-10-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
9H-Fluoren-2-YL undec-10-enoate can undergo various chemical reactions, including:
Oxidation: The fluorene moiety can be oxidized to form fluorenone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluoren-2-yl undec-10-enol.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Applications De Recherche Scientifique
9H-Fluoren-2-YL undec-10-enoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 9H-Fluoren-2-YL undec-10-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active fluorene moiety, which can then interact with its target. The pathways involved may include signal transduction, enzyme inhibition, or receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9H-Fluoren-2-yl acetate
- 9H-Fluoren-2-yl propionate
- 9H-Fluoren-2-yl butyrate
Uniqueness
9H-Fluoren-2-YL undec-10-enoate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain analogs.
Propriétés
Numéro CAS |
143458-23-5 |
|---|---|
Formule moléculaire |
C24H28O2 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
9H-fluoren-2-yl undec-10-enoate |
InChI |
InChI=1S/C24H28O2/c1-2-3-4-5-6-7-8-9-14-24(25)26-21-15-16-23-20(18-21)17-19-12-10-11-13-22(19)23/h2,10-13,15-16,18H,1,3-9,14,17H2 |
Clé InChI |
ASPUFGGPDPYGPS-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCCCCC(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate](/img/structure/B12544340.png)
![2-[4-(4-Bromophenyl)pyridin-3-yl]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B12544341.png)
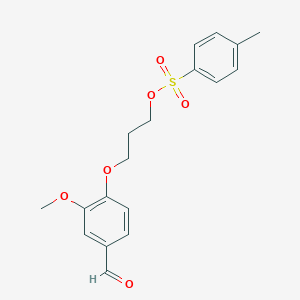
![1-[2-(3-Methoxy-5-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B12544355.png)

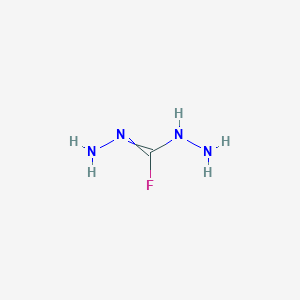
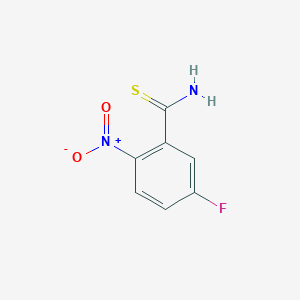
![Acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester](/img/structure/B12544375.png)
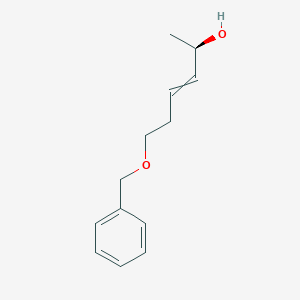

![1,4-Diazabicyclo[3.2.2]nonane, 4-(4-methoxybenzoyl)-](/img/structure/B12544390.png)
